
5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrol-2-one core substituted with methoxyphenyl, phenyl, and phenylamino groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate under controlled conditions to yield the desired pyrrol-2-one compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms of the original compound .
Scientific Research Applications
5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)-2-furoic acid
- 5-(2-Methoxyphenyl)-1H-indole
- 5-(2-Methoxyphenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(2-Methoxyphenyl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its pyrrol-2-one core, combined with methoxyphenyl, phenyl, and phenylamino groups, provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
4-anilino-2-(2-methoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-27-22-15-9-8-14-19(22)21-16-20(24-17-10-4-2-5-11-17)23(26)25(21)18-12-6-3-7-13-18/h2-16,21,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXAPSTRQLTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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